molecular formula C10H3Cl2F4N B1439182 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline CAS No. 1150164-86-5

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1439182
M. Wt: 284.03 g/mol
InChI Key: IIUHKGPQNHZIJS-UHFFFAOYSA-N
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Description

“4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1150164-86-5 . It has a molecular weight of 284.04 . The IUPAC name for this compound is 4,7-dichloro-8-fluoro-2-(trifluoromethyl)quinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H3Cl2F4N/c11-5-2-1-4-6(12)3-7(10(14,15)16)17-9(4)8(5)13/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of “4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline” is C10H3Cl2F4N .

Scientific Research Applications

Anticorrosive Materials

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline, as a derivative of quinoline, is part of a broader category of compounds that have been extensively studied for their anticorrosive properties. Quinoline derivatives are recognized for their effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These derivatives, containing polar substituents, demonstrate reasonable effectiveness in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Green Chemistry Applications

In the realm of green chemistry, the quinoline core is pivotal due to its vast number of biological activities, which include anticancer, antimalarial, antimicrobial, and antifungal properties. There is a growing interest in developing greener, non-toxic, and environmentally friendly methods for synthesizing quinoline scaffolds. These efforts aim to eliminate the use of hazardous chemicals, solvents, and catalysts, showcasing the quinoline core's potential in sustainable chemistry applications (Nainwal et al., 2019).

Electronic and Optoelectronic Applications

Quinoline derivatives have found applications in the field of materials science, especially in the development of n-type semiconductors, sensors, and liquid crystals. Their structural attributes make them suitable for use in microporous polymers for energy storage and in nano and microstructures for a variety of device applications. The research emphasizes the relevance of quinoline derivatives as a foundational scaffold in the creation of organic materials and nanotechnology (Segura et al., 2015).

Bioactive Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids represent two significant classes of N-based heterocyclic compounds with a history of attracting global research interest. These compounds, along with their analogs, possess a variety of significant bioactivities. Notable alkaloids like quinine and camptothecin have led to breakthroughs in antimalarial and anticancer drug development, illustrating the therapeutic significance of these compounds (Shang et al., 2018).

Anion Sensing and Biomolecular Science

Quinoxaline-based receptors, a structural category related to quinoline derivatives, demonstrate promising applications in chromogenic and fluorogenic chemosensors for detecting inorganic anions. These receptors have been utilized in biomolecular science, showcasing how structural modification of the quinoxaline moiety can lead to the development of specific chemosensors for various applications (Dey, Al Kobaisi, & Bhosale, 2018).

Safety And Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4,7-dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2F4N/c11-5-2-1-4-6(12)3-7(10(14,15)16)17-9(4)8(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHKGPQNHZIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656290
Record name 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline

CAS RN

1150164-86-5
Record name Quinoline, 4,7-dichloro-8-fluoro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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